

Ergothioneine and Cognitive Health: A Comparative Meta-Analysis of Clinical Studies

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A comprehensive meta-analysis of clinical research on the naturally occurring amino acid ergothioneine reveals a promising role in supporting cognitive health, particularly in aging populations. This review synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying neuroprotective mechanisms. The evidence suggests that ergothioneine warrants further investigation as a nutritional intervention for cognitive resilience.

Key Findings from Clinical Trials

Two notable randomized controlled trials form the cornerstone of our current understanding of ergothioneine's impact on human cognitive function. The research by Zajac et al. investigated its effects on healthy older adults with subjective memory complaints, while a pilot study by Cheah et al. explored its potential in individuals diagnosed with Mild Cognitive Impairment (MCI).

Table 1: Comparison of Clinical Trials on Ergothioneine and Cognitive Function

Study	Participant Profile	Intervention	Duration	Key Cognitive Outcomes	Key Biomarker Findings
Zajac et al.	147 healthy adults (55-79 years) with subjective memory complaints	- Placebo- 10 mg/day Ergothioneine (ErgoActive®))- 25 mg/day Ergothioneine (ErgoActive®))	16 weeks	- 25 mg Group: Within-group improvement in composite memory at 4 weeks ($p < 0.05$); dose-dependent improvements in subjective prospective memory and sleep initiation with a significant difference from placebo for prospective memory ($p < 0.05$). [1] [2] [3] - 10 mg Group: Within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks (p	- Plasma ergothioneine levels increased significantly in both intervention groups ($p < 0.001$). [1] [2] [3] - Improved liver function markers. [1] [2] - Within-group increase in telomere length noted. [1] [2]

< 0.05).[1] -
Reaction time
improved in
all groups
over time.[1]
[2][3]

Cheah et al. (Pilot Study)	19 individuals (≥60 years) with Mild Cognitive Impairment (MCI)	- Placebo- 25 mg Ergothioneine , 3 times a week	1 year	- Improved performance in the assessment of learning ability (Rey Auditory Verbal Learning Test).[4][5][6]	- Stabilized plasma levels of neurofilament light chain (NfL), a marker of neuronal damage, compared to an increase in the placebo group.[4][5][6]

Detailed Experimental Protocols

To facilitate replication and further research, the methodologies of these key trials are detailed below.

Zajac et al. Study Protocol

- **Cognitive Assessment:** The primary tool for cognitive evaluation was the CNS Vital Signs (CNS-VS) computerized neurocognitive test battery. This battery assesses a range of cognitive domains, including composite memory, verbal memory, visual memory, processing speed, executive function, psychomotor speed, reaction time, complex attention, and cognitive flexibility.[1]
- **Biomarker Analysis:** Plasma ergothioneine concentrations were measured at baseline and follow-up to confirm bioavailability. Standard clinical chemistry panels were used to assess

safety and other physiological markers.

- **Statistical Analysis:** The study employed both intention-to-treat (ITT) and per-protocol (PP) analyses to assess the effects of the intervention. Changes in cognitive scores and biomarker levels were analyzed using appropriate statistical models to compare the intervention groups with the placebo group.

Cheah et al. (Pilot Study) Protocol

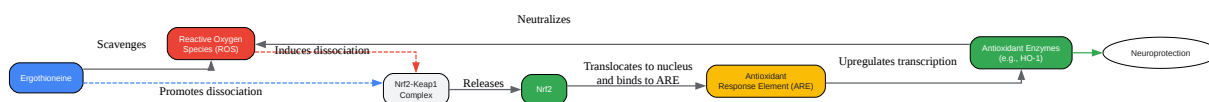
- **Cognitive Assessment:** The Rey Auditory Verbal Learning Test (RAVLT) was utilized to assess verbal learning and memory.
- **Biomarker Analysis:** Plasma levels of neurofilament light chain (NfL) were quantified as a primary biomarker of neuronal injury.
- **Study Design:** This was a double-blind, randomized, placebo-controlled pilot study. The smaller sample size was intended to assess the preliminary efficacy and safety of long-term ergothioneine supplementation in an MCI population.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Neuroprotective Mechanisms of Ergothioneine

Ergothioneine's benefits for cognitive health are believed to stem from its potent antioxidant and anti-inflammatory properties. It readily crosses the blood-brain barrier and is actively taken up by brain cells via the OCTN1 transporter.[\[7\]](#)

Antioxidant Action and Nrf2 Pathway Activation

Ergothioneine directly neutralizes reactive oxygen species (ROS), protecting neurons from oxidative damage. Furthermore, it is thought to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This pathway upregulates the expression of numerous antioxidant enzymes.



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Ergothioneine's Antioxidant Signaling Pathway

Anti-inflammatory Effects via NF-κB Inhibition

Chronic neuroinflammation is a key contributor to cognitive decline. Ergothioneine has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway. By suppressing the activation of NF-κB, ergothioneine can reduce the production of inflammatory cytokines such as TNF-α and IL-6.



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Ergothioneine's Anti-inflammatory Pathway

Conclusion

The available evidence from clinical trials, though still emerging, points towards a beneficial role for ergothioneine in supporting and preserving cognitive function, particularly in the context of aging. Its excellent safety profile and neuroprotective mechanisms make it a compelling candidate for further large-scale, long-term clinical investigation. For researchers and drug development professionals, ergothioneine represents a promising avenue for the development of novel strategies to promote healthy brain aging.

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